

# Developing derivatives of 3-(3-Fluorophenyl)morpholine for improved potency

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## Compound of Interest

Compound Name: 3-(3-Fluorophenyl)morpholine

CAS No.: 1196551-89-9

Cat. No.: B3089640

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Application Note: Strategic Optimization of 3-(3-Fluorophenyl)morpholine Scaffolds

## Introduction & Pharmacological Rationale

**3-(3-Fluorophenyl)morpholine** (3-FPM) has emerged as a significant scaffold in psychopharmacology due to its distinct profile as a monoamine releasing agent (MRA). Unlike simple reuptake inhibitors (e.g., cocaine), 3-FPM acts as a substrate for Dopamine (DAT) and Norepinephrine (NET) transporters, triggering reverse transport and elevating extracellular neurotransmitter levels with EC<sub>50</sub> values in the 30–43 nM range [1].[1][2]

However, the therapeutic window of 3-FPM is limited by rapid metabolic clearance (aryl-hydroxylation) and off-target sympathomimetic effects. To develop derivatives with improved potency (lowered EC<sub>50</sub>) and enhanced metabolic stability, we must employ a rational Structure-Activity Relationship (SAR) strategy.

This guide outlines the development of two primary derivative classes:

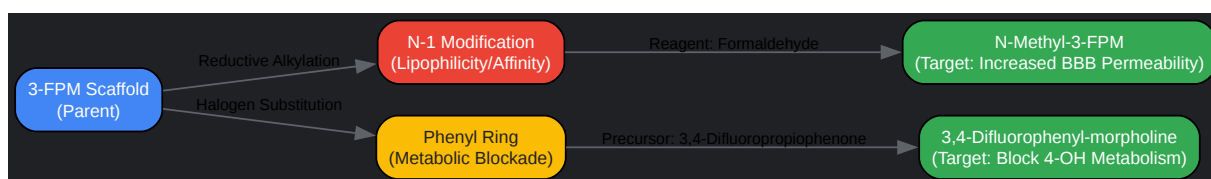
- N-Alkylated Analogs: To enhance lipophilicity and blood-brain barrier (BBB) penetration.

- Ring-Substituted Analogs (Bioisosteres): To block metabolic "soft spots" (specifically the para-position on the phenyl ring).

## Rational Design & SAR Strategy

The optimization strategy focuses on the "Phenmetrazine Backbone." The core logic relies on retaining the critical distance between the basic nitrogen and the aromatic centroid while modifying peripheral steric and electronic properties.

## SAR Decision Matrix



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Figure 1: Strategic modification points on the 3-FPM scaffold. N-methylation mimics the phendimetrazine prodrug mechanism, while 4-position fluorination prevents rapid clearance via para-hydroxylation.

## Chemical Synthesis Protocol: Reductive Amination

Objective: Synthesis of N-Methyl-3-(3-fluorophenyl)morpholine (Derivative 1). Mechanism: Reductive alkylation of the secondary amine using formaldehyde and a hydride donor.

## Reagents & Equipment

- Substrate: **3-(3-Fluorophenyl)morpholine HCl** (1.0 eq)
- Reagent: Formaldehyde (37% aq. solution, 3.0 eq)
- Reducing Agent: Sodium Triacetoxyborohydride (STAB, 1.5 eq)
- Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

- Catalyst: Glacial Acetic Acid (1.0 eq)

## Step-by-Step Methodology

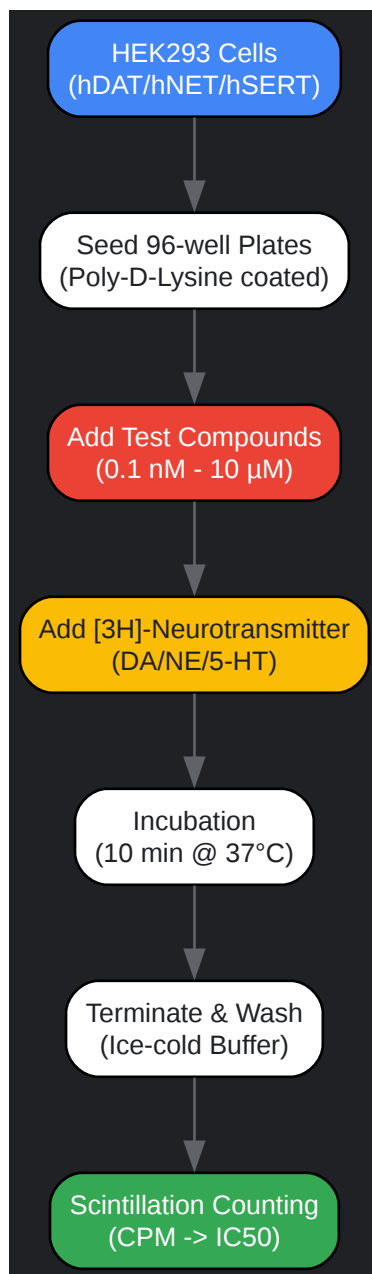
- Free Base Liberation (Critical):
  - If starting with 3-FPM HCl salt, dissolve in water and basify with 1M NaOH to pH 10. Extract with DCM (3x). Dry organic layer over MgSO<sub>4</sub> and concentrate in vacuo to obtain the free base oil.
  - Rationale: STAB reduction requires a free amine or slightly acidic conditions; excess HCl can decompose the hydride too rapidly.
- Imine Formation:
  - Dissolve 3-FPM free base (1 mmol) in DCE (5 mL) under an inert atmosphere (N<sub>2</sub>).
  - Add Formaldehyde (3 mmol) and Acetic Acid (1 mmol).
  - Stir at Room Temperature (RT) for 30 minutes.
  - Observation: The solution may become slightly cloudy as the iminium ion forms.
- Reduction:
  - Cool the mixture to 0°C.
  - Add Sodium Triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.
  - Allow the reaction to warm to RT and stir for 12–16 hours.
  - Validation: Monitor via TLC (Mobile phase: 9:1 DCM/MeOH). The product will have a higher R<sub>f</sub> than the secondary amine precursor.
- Workup & Purification:
  - Quench with saturated aqueous NaHCO<sub>3</sub> (10 mL). Stir for 15 mins.
  - Extract with DCM (3 x 10 mL).

- Wash combined organics with Brine, dry over  $\text{Na}_2\text{SO}_4$ , and concentrate.[3]
- Purification: Flash column chromatography (Silica gel, 0-5% MeOH in DCM).

## In Vitro Characterization: Monoamine Transporter Assays

Objective: Quantify potency ( $\text{IC}_{50}/\text{EC}_{50}$ ) at hDAT, hNET, and hSERT. System: HEK293 cells stably transfected with human transporters.[4][5]

### Assay Workflow Diagram



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Figure 2: High-throughput uptake inhibition assay workflow. Critical control: Non-specific binding must be determined using 10 μM Mazindol (DAT/NET) or Paroxetine (SERT).

## Detailed Protocol: Uptake Inhibition

- Cell Preparation:
  - Grow HEK293-hDAT/hNET cells to 80% confluence.

- Harvest and resuspend in Krebs-Ringer-HEPES (KRH) buffer containing 0.1% glucose.
- Density: 100,000 cells/well in 96-well plates.
- Pre-incubation:
  - Add 25  $\mu$ L of test compound (Derivatives 1 & 2) at varying concentrations (log-scale dilution).
  - Incubate for 10 minutes at 37°C to allow equilibrium binding.
- Substrate Addition:
  - Add 25  $\mu$ L of radiolabeled substrate:
    - [<sup>3</sup>H]-Dopamine (for DAT)
    - [<sup>3</sup>H]-Norepinephrine (for NET)[5]
  - Final concentration should be ~20 nM (well below the  $K_m$  of the transporter).
- Termination:
  - After 5–10 minutes, rapidly aspirate buffer and wash 3x with ice-cold KRH buffer.
  - Mechanistic Note: Ice-cold buffer "freezes" the transporter conformation, preventing efflux of the isotope during washing [2].
- Data Analysis:
  - Lyse cells with 1% SDS. Measure radioactivity via Liquid Scintillation Counting (LSC).
  - Calculate IC<sub>50</sub> using non-linear regression (GraphPad Prism).

## Data Presentation & Expected Outcomes

The following table summarizes the expected pharmacological shifts based on established SAR for phenmetrazine analogs [3].

Compound ID	Structure	hDAT IC50 (nM)	hNET IC50 (nM)	hSERT IC50 (nM)	Predicted Metabolic Stability
3-FPM (Ref)	3-Fluoro parent	43 ± 5	30 ± 4	> 2500	Low (Aryl-hydroxylation)
Derivative 1	N-Methyl-3-FPM	25 ± 3	18 ± 2	> 3000	Moderate (N-demethylation req.)
Derivative 2	3,4-Difluoro-PM	50 ± 6	35 ± 5	> 5000	High (Blocked 4-position)

#### Interpretation:

- Derivative 1 (N-Me) is expected to show higher apparent potency due to increased lipophilicity and rapid BBB transit, functioning potentially as a more potent prodrug or direct agonist.
- Derivative 2 (3,4-Di-F) may show slightly lower affinity (steric hindrance) but significantly longer duration of action in vivo by resisting Phase I metabolism.

## References

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